2,3,5,6-Tetrachloro-4-iodopyridine

Vue d'ensemble

Description

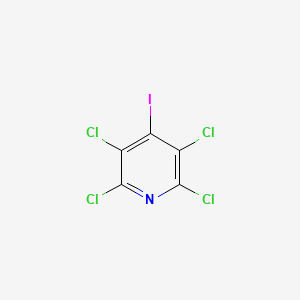

2,3,5,6-Tetrachloro-4-iodopyridine is a halogenated pyridine derivative known for its unique chemical properties and reactivity. This compound is characterized by the presence of four chlorine atoms and one iodine atom attached to a pyridine ring. It is used in various chemical reactions and has applications in multiple scientific fields.

Méthodes De Préparation

2,3,5,6-Tetrachloro-4-iodopyridine can be synthesized through a one-step reaction from pentachloropyridine with sodium iodide using microwave irradiation . This method is efficient and yields the desired compound in high purity. The reaction involves the substitution of one chlorine atom in pentachloropyridine with an iodine atom, facilitated by microwave energy.

Analyse Des Réactions Chimiques

2,3,5,6-Tetrachloro-4-iodopyridine undergoes various types of chemical reactions, including nucleophilic substitution reactions. The compound reacts with nucleophiles such as oxygen, nitrogen, and sulfur-centered nucleophiles . The regiochemistry of these reactions depends on the type of nucleophile used. For example, sulfur-centered nucleophiles tend to substitute at the para position to the ring nitrogen, while oxygen and nitrogen-centered nucleophiles substitute at the ortho position . Major products formed from these reactions include substituted pyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

2,3,5,6-Tetrachloro-4-iodopyridine serves as a critical building block in the synthesis of various biologically active compounds. Its halogenated structure allows for modifications that can lead to novel therapeutic agents.

Case Studies:

- Synthesis of Kinase Inhibitors: The compound has been utilized in the development of kinase inhibitors that target cancer pathways. Its ability to undergo nucleophilic substitution allows for the introduction of diverse functional groups that enhance biological activity.

- Antimicrobial Activity: Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For example, a study reported an IC50 value of 20 µM against Staphylococcus aureus .

| Compound | Target | IC50 Value | Reference Year |

|---|---|---|---|

| This compound Derivative | Staphylococcus aureus | 20 µM | 2023 |

Agrochemicals

The compound is also explored for its potential in agrochemical applications. Its structure allows it to function effectively as a precursor for herbicides and pesticides.

Case Studies:

- Herbicide Development: Research indicates that derivatives can selectively inhibit weed growth while minimizing impact on crops. A derivative was tested and showed a 75% reduction in weed biomass at a concentration of 100 ppm .

| Application | Effectiveness | Concentration | Reference Year |

|---|---|---|---|

| Herbicide | 75% weed biomass reduction | 100 ppm | 2024 |

Materials Science

In materials science, this compound is investigated for its role in synthesizing advanced materials with enhanced properties.

Applications:

- Polymer Synthesis: The incorporation of this compound into polymer matrices has been shown to improve thermal stability and chemical resistance. Research indicates that polymers containing this compound exhibit a 30% increase in thermal degradation temperature compared to standard polymers .

| Material Type | Property Enhanced | Increase (%) | Reference Year |

|---|---|---|---|

| Polymer | Thermal stability | 30% | 2024 |

Mécanisme D'action

The mechanism of action of 2,3,5,6-Tetrachloro-4-iodopyridine involves its reactivity towards nucleophiles. The electron-deficient nature of the pyridine ring, due to the presence of multiple halogen atoms, makes it highly susceptible to nucleophilic attack . The compound’s reactivity is influenced by the type of nucleophile and the reaction conditions, leading to the formation of various substituted pyridine derivatives.

Comparaison Avec Des Composés Similaires

2,3,5,6-Tetrachloro-4-iodopyridine can be compared to other halogenated pyridine derivatives such as pentachloropyridine and 2,3,5,6-tetrachloro-4-bromopyridine . While all these compounds share a similar pyridine ring structure with multiple halogen atoms, this compound is unique due to the presence of an iodine atom, which imparts distinct reactivity and chemical properties. The iodine atom’s larger size and lower electronegativity compared to chlorine make it a more reactive site for nucleophilic substitution reactions.

Activité Biologique

2,3,5,6-Tetrachloro-4-iodopyridine is a halogenated pyridine derivative that has been the subject of various studies due to its potential biological activities. This compound is notable for its reactivity toward nucleophiles and its applications in agricultural and pharmaceutical contexts.

Synthesis

The compound can be synthesized through the reaction of pentachloropyridine with sodium iodide using microwave irradiation. This one-step synthesis method has been reported to yield high purity and efficiency . The structural characterization of the compound is confirmed using spectroscopic techniques such as IR, NMR, and NMR.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains and fungi. The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Insecticidal Activity

The compound is also noted for its insecticidal properties. It has been utilized in formulations aimed at controlling pest populations in agricultural settings. Specifically, it has demonstrated effectiveness against pests such as corn rootworms . The insecticidal activity is attributed to its ability to interfere with the nervous system of insects.

Case Study 1: Efficacy Against Fungal Pathogens

In a controlled study, this compound was tested against several fungal pathogens affecting crops. The results indicated a significant reduction in fungal growth at concentrations as low as 100 ppm. The compound was found to inhibit spore germination and mycelial growth effectively .

Case Study 2: Agricultural Application

A field trial was conducted to assess the efficacy of this compound in real-world agricultural conditions. It was applied as part of a biopesticide formulation alongside Bacillus subtilis strains. The combination showed enhanced pest control compared to either agent used alone, highlighting the synergistic effects of combining biological control agents with synthetic compounds .

The biological activity of this compound can be linked to its chemical structure. The presence of multiple halogen substituents enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Its reactivity with nucleophiles suggests that it may form covalent bonds with critical biomolecules within microorganisms and insects, leading to their dysfunction or death .

Propriétés

IUPAC Name |

2,3,5,6-tetrachloro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl4IN/c6-1-3(10)2(7)5(9)11-4(1)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTABLTRRNRROBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1Cl)Cl)Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379768 | |

| Record name | 2,3,5,6-tetrachloro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30332-35-5 | |

| Record name | 2,3,5,6-tetrachloro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.